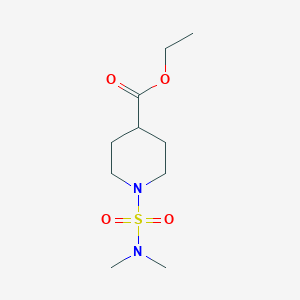

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O4S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with dimethylsulfamoyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This capability is essential for developing new pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Potential Biological Applications

Research indicates that this compound may exhibit biological activity, making it a candidate for further exploration in pharmacology. Its interactions with biological targets are under investigation to assess its therapeutic potential.

Case Study: Biological Interactions

A study investigated the compound's interaction with specific enzymes and receptors, suggesting that its piperidine ring enhances binding affinity, which could lead to various biological effects. The compound's mechanism of action is believed to involve modulation of enzyme activity, potentially impacting metabolic pathways relevant to disease treatment .

Medicinal Chemistry

Drug Development

The compound's structural features make it a promising candidate for drug development. Researchers are exploring its role in creating new therapeutic agents targeting various diseases, including cancer and neurological disorders. The sulfonamide group may enhance solubility and bioavailability, critical factors in drug design.

Table 2: Potential Therapeutic Applications

Industrial Applications

Chemical Production

In industrial settings, this compound is utilized in the production of various chemical intermediates. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

- Ethyl 4-piperidinecarboxylate

- Piperidine derivatives with various substituents

Uniqueness

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by a piperidine ring substituted with a dimethylsulfamoyl group and an ethyl carboxylate moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring enhances binding affinity, which modulates the activity of various biological pathways. Research indicates that compounds with similar structures have shown promise in inhibiting viral replication, particularly against coronaviruses, by interfering with polyprotein processing .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine ring can significantly alter pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Dimethylsulfamoyl | Increases binding affinity to target enzymes |

| Ethyl carboxylate | Enhances solubility and bioavailability |

| Additional alkyl groups | Can improve metabolic stability but may reduce potency |

Antiviral Activity

A study focused on 1,4,4-trisubstituted piperidines, including derivatives of this compound, demonstrated significant antiviral activity against human coronavirus 229E (HCoV-229E) and influenza viruses. The research highlighted that these compounds inhibit viral replication at early stages .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound exhibits potent inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, compounds derived from this scaffold have been tested for their ability to inhibit the ERK5 pathway, which is implicated in cancer progression .

In vivo studies further support these findings, indicating that derivatives can effectively reduce tumor growth in mouse models when administered at appropriate dosages .

Case Studies

- Case Study: Antiviral Efficacy

- Case Study: Cancer Research

Properties

IUPAC Name |

ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-4-16-10(13)9-5-7-12(8-6-9)17(14,15)11(2)3/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCISFTPZVRUJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.